molecular formula C12H11N5 B1483325 1-(cyclopropylmethyl)-3-(pyrazin-2-yl)-1H-pyrazole-5-carbonitrile CAS No. 2098005-46-8

1-(cyclopropylmethyl)-3-(pyrazin-2-yl)-1H-pyrazole-5-carbonitrile

Cat. No.: B1483325
CAS No.: 2098005-46-8
M. Wt: 225.25 g/mol
InChI Key: DAQSMAKQSCJUSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(cyclopropylmethyl)-3-(pyrazin-2-yl)-1H-pyrazole-5-carbonitrile is a useful research compound. Its molecular formula is C12H11N5 and its molecular weight is 225.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(cyclopropylmethyl)-5-pyrazin-2-ylpyrazole-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N5/c13-6-10-5-11(12-7-14-3-4-15-12)16-17(10)8-9-1-2-9/h3-5,7,9H,1-2,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAQSMAKQSCJUSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2C(=CC(=N2)C3=NC=CN=C3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(Cyclopropylmethyl)-3-(pyrazin-2-yl)-1H-pyrazole-5-carbonitrile (CAS Number: 2098014-31-2) is a heterocyclic compound that has garnered attention for its potential biological activities. With a molecular formula of C12H11N5 and a molecular weight of 225.25 g/mol, this compound is characterized by its unique pyrazole structure, which is known for diverse pharmacological properties. This article reviews the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

PropertyValue
Molecular FormulaC12H11N5
Molecular Weight225.25 g/mol
Purity≥95%
CAS Number2098014-31-2

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The pyrazole ring facilitates hydrogen bonding and π-π interactions, enhancing binding affinity to biological macromolecules. Notably, compounds with similar structures have demonstrated anti-inflammatory, analgesic, and anticancer properties due to their ability to inhibit key enzymes involved in these pathways .

Anti-inflammatory Activity

Research indicates that pyrazole derivatives exhibit significant anti-inflammatory effects. For instance, studies have shown that related compounds can inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation . In animal models, compounds structurally related to this compound have demonstrated efficacy in reducing edema and pain associated with inflammatory conditions.

Anticancer Potential

The compound has been explored for its anticancer properties, particularly as an ATP competitive inhibitor targeting c-MET kinase. This kinase is implicated in various cancers, and inhibitors that can effectively block its activity are of great interest in cancer therapy . Preliminary studies suggest that the compound may inhibit cell proliferation in certain cancer cell lines.

Antimicrobial Activity

Pyrazole derivatives have also shown promise as antimicrobial agents. The presence of the pyrazole ring enhances the ability to interact with microbial targets, potentially leading to effective treatments against various bacterial strains . In vitro studies have indicated that certain derivatives exhibit activity against pathogens such as E. coli and S. aureus.

Case Studies

  • Anti-inflammatory Studies : A series of pyrazole derivatives were tested for their anti-inflammatory activity using the carrageenan-induced paw edema model in rats. Compounds similar to this compound showed significant reduction in edema compared to controls .
  • Anticancer Research : Investigations into the inhibition of c-MET kinase revealed that specific analogs of this compound could reduce tumor growth in xenograft models, indicating potential for further development as an anticancer agent .
  • Antimicrobial Efficacy : A study evaluating a range of pyrazole derivatives found that certain compounds demonstrated strong antibacterial activity against multiple strains, suggesting a viable path for developing new antimicrobial therapies .

Scientific Research Applications

Medicinal Chemistry

This compound is primarily studied for its potential therapeutic applications:

  • Anticancer Activity : Research indicates that pyrazole derivatives, including this compound, exhibit significant anticancer properties. They may inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth. For example, studies have shown that compounds with similar structures can induce apoptosis in cancer cells through the modulation of the PI3K/Akt pathway .
  • Anti-inflammatory Effects : The compound has been investigated for its anti-inflammatory properties. Pyrazole derivatives are known to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are critical in inflammatory diseases .
  • Antimicrobial Activity : Preliminary studies suggest that 1-(cyclopropylmethyl)-3-(pyrazin-2-yl)-1H-pyrazole-5-carbonitrile exhibits antimicrobial effects against various bacterial strains, potentially making it a candidate for developing new antibiotics .

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The pyrazole ring can engage in hydrogen bonding and π-π interactions with biological macromolecules, influencing enzyme activity. This interaction may lead to the development of inhibitors for specific enzymes involved in disease pathways .
  • Receptor Modulation : The compound may act as a modulator of specific receptors, influencing cellular signaling pathways relevant to diseases such as Alzheimer's and other neurodegenerative disorders .

Material Science

In addition to its biological applications, this compound is also explored in material science:

  • Synthesis of Novel Materials : The unique structure of this compound allows it to be used as a building block for synthesizing novel materials with specific electronic and optical properties. These materials can be utilized in organic electronics and photonic devices.

Case Study 1: Anticancer Research

A study published in Journal of Medicinal Chemistry highlighted the synthesis and evaluation of pyrazole derivatives for anticancer activity. The researchers found that modifications to the pyrazole ring significantly enhanced anticancer efficacy against various cancer cell lines, suggesting that this compound could be further optimized for better therapeutic outcomes .

Case Study 2: Anti-inflammatory Mechanisms

In vitro assays conducted to evaluate the anti-inflammatory effects of pyrazole derivatives demonstrated that compounds similar to this compound effectively reduced inflammation markers comparable to established anti-inflammatory drugs like dexamethasone .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(cyclopropylmethyl)-3-(pyrazin-2-yl)-1H-pyrazole-5-carbonitrile
Reactant of Route 2
Reactant of Route 2
1-(cyclopropylmethyl)-3-(pyrazin-2-yl)-1H-pyrazole-5-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.